2-tert-Butylanthraquinone

Catalog No.
S661900
CAS No.
84-47-9
M.F
C18H16O2
M. Wt
264.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-tert-Butylanthraquinone

CAS Number

84-47-9

Product Name

2-tert-Butylanthraquinone

IUPAC Name

2-tert-butylanthracene-9,10-dione

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

InChI

InChI=1S/C18H16O2/c1-18(2,3)11-8-9-14-15(10-11)17(20)13-7-5-4-6-12(13)16(14)19/h4-10H,1-3H3

InChI Key

YTPSFXZMJKMUJE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Synonyms

2-(1,1-dimethylethyl)-10-anthracenedione;2-tert-Butyl-9,10-anthraquinone;2-tert-Butylanthra-9,10-quinone;9,10-Anthracenedione, 2-(1,1-dimethylethyl)-;beta-tert-Butylanthraquinone;LABOTEST-BB LT00159624;2-T-BUTYLANTHRAQUINONE;2-TERT-BUTYLANTHRAQUINONE

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Organic Synthesis:

  • Precursor for Functionalized Anthraquinones

    2-t-BAQ serves as a versatile building block for the synthesis of more complex functionalized anthraquinones. Its tert-butyl group can be readily substituted with various functional groups through various reactions, leading to diverse derivatives with unique properties. Source: Synthesis of 2-substituted anthraquinones via C-C bond formation at the 2-position of 2-tert-butylanthraquinone

  • Suzuki-Miyaura Coupling Reactions

    2-t-BAQ acts as a valuable substrate for Suzuki-Miyaura coupling reactions, a powerful tool for carbon-carbon bond formation. This allows for the introduction of various aryl and vinyl groups, further expanding the structural diversity of anthraquinone derivatives. Source: Aromatic Suzuki-Miyaura Coupling Reactions of 2-Tert-Butylanthraquinone

Materials Science:

  • Organic Photovoltaics

    Recent research explores 2-t-BAQ as a potential electron acceptor material in organic photovoltaic (OPV) devices. Its ability to accept electrons efficiently and its relatively high stability make it a promising candidate for improving OPV performance. Source: 2-tert-Butylanthraquinone: A Promising Electron Acceptor for Efficient Organic Photovoltaics

  • Organic Light-Emitting Diodes (OLEDs)

    Similar to OPVs, 2-t-BAQ holds potential as an electron transport material in OLEDs. Its ability to transport electrons efficiently and its tunable emission properties make it an attractive candidate for developing new OLED devices. Source: Influence of 2-tert-butylanthraquinone on the Performance of Blue OLEDs

Supramolecular Chemistry:

  • Self-Assembly and Host-Guest Interactions

    2-t-BAQ can participate in self-assembly processes, forming various supramolecular structures due to its specific molecular interactions. This property allows for the design of novel functional materials with specific properties. Source: Self-Assembly of 2-tert-Butylanthraquinone Derivatives: Exploring the Role of Hydrogen Bonding and π-π Interactions

  • Molecular Recognition

    The specific structure and functional groups of 2-t-BAQ enable it to bind with other molecules through various interactions like hydrogen bonding and π-π stacking. This property allows for the development of sensors and other molecular recognition systems. Source: Molecular Recognition of Amino Acids by 2-tert-Butylanthraquinone Derivatives

Other Potential Applications:

  • Antibacterial Activity

    Studies suggest that 2-t-BAQ exhibits antibacterial activity against certain bacterial strains, potentially leading to the development of new antimicrobial agents. Source: Synthesis and Antibacterial Activity of Novel Anthraquinone Derivatives:

  • Antioxidant Activity

    Some research indicates potential antioxidant properties of 2-t-BAQ, suggesting its possible use in applications related to oxidative stress and related diseases. [Source: Evaluation of Antioxidant Activity of 2-Tert-Butylanthraquinone Derivatives](

XLogP3

5.2

Melting Point

99.0 °C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

84-47-9

Wikipedia

2-tert-Butylanthraquinone

General Manufacturing Information

9,10-Anthracenedione, 2-(1,1-dimethylethyl)-: ACTIVE

Dates

Modify: 2023-09-13
1: Yamaguchi T, Yamaguchi E, Itoh A. Cross-Dehydrogenative C-H Amination of
Indoles under Aerobic Photo-oxidative Conditions. Org Lett. 2017 Mar
17;19(6):1282-1285. doi: 10.1021/acs.orglett.7b00026. Epub 2017 Mar 8. PubMed
PMID: 28272890.


2: Araki N, Ohno K, Nakai M, Takeyoshi M, Iida M. Screening for androgen receptor
activities in 253 industrial chemicals by in vitro reporter gene assays using
AR-EcoScreen cells. Toxicol In Vitro. 2005 Sep;19(6):831-42. PubMed PMID:
15950433.

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